molecular formula C18H20N4OS B3201766 N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide CAS No. 1020488-07-6

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide

Cat. No.: B3201766
CAS No.: 1020488-07-6
M. Wt: 340.4 g/mol
InChI Key: GGWSAFTZDVDZQW-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 3-position and a 4-phenylthiazol-2-yl moiety at the 1-position. The pivalamide (tert-butyl carboxamide) group is attached to the pyrazole’s 5-position. Its synthesis typically involves condensation reactions between thiourea derivatives and halogenated intermediates, as exemplified in related pyrazol-thiazole hybrids .

Properties

IUPAC Name

2,2-dimethyl-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-12-10-15(20-16(23)18(2,3)4)22(21-12)17-19-14(11-24-17)13-8-6-5-7-9-13/h5-11H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWSAFTZDVDZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C)(C)C)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure incorporates a thiazole ring, a pyrazole moiety, and an amide functional group, which may contribute to its diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer effects, synthesis methods, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds featuring thiazole and pyrazole moieties often exhibit significant antimicrobial activity. In particular, this compound has shown efficacy against various bacterial strains:

Bacterial Strain Activity Reference
Staphylococcus aureusModerate activity
Escherichia coliGood activity
Pseudomonas mirabilisModerate to good activity
Candida albicansAntifungal activity

Studies have demonstrated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research findings suggest that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets, leading to cell cycle arrest and programmed cell death.

Case Studies

  • Antimicrobial Screening : A study synthesized a series of pyrazole-thiazole derivatives, including this compound, and evaluated their antimicrobial properties. The results indicated that several derivatives exhibited significant antibacterial activity compared to standard antibiotics .
  • Cytotoxicity Tests : In vitro assays demonstrated that the compound effectively inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), suggesting its potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Condensation Reaction : The initial step often involves the condensation of 4-phenylthiazole with 3-methylpyrazole under acidic or basic conditions.
  • Amidation : The resulting product is then reacted with pivalic acid or its derivatives to form the final amide product.
  • Purification : Common purification techniques include recrystallization or chromatographic methods to obtain high-purity compounds.

Synthetic Routes

The synthetic routes can be optimized using various solvents and reagents to enhance yield and purity. This optimization is crucial for scaling up production for further biological evaluations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amide Groups

a. N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41)

  • Structure : Replaces the pivalamide group with an acetamide (CH₃CO-NH-) moiety.
  • Spectral Data : Infrared (IR) and NMR spectra confirm the presence of the acetamide carbonyl stretch at 1675 cm⁻¹ and a singlet for the methyl group at δ 2.15 ppm in DMSO-d₆ .

b. Pyridine-Based Pivalamide Derivatives (Catalog Compounds)

  • Examples : N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide and N-(4-iodo-2-methoxypyridin-3-yl)pivalamide.
  • Key Differences : The pyridine ring replaces the pyrazole-thiazole system, altering electronic properties and hydrogen-bonding capacity. The iodine substituent in one derivative may enhance halogen bonding in target interactions .
Analogues with Nitro or Aryl Substitutions

a. N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(4-nitrophenyl)thiazol-2-amine (Compound V)

  • Structure: Features a nitro group (-NO₂) at the para position of the phenyl ring instead of the pivalamide group.
  • Synthesis : Prepared via reaction of thiourea derivatives with p-nitro phenacyl bromide in acetonitrile (77% yield) .
  • Implications : The electron-withdrawing nitro group may reduce electron density on the thiazole ring, affecting reactivity in further functionalization.

b. 4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one

  • Structure : Replaces the pivalamide with a ketone group conjugated to a diphenylethylidene moiety.
Physicochemical and Pharmacological Comparisons
Property N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide Compound 41 (Acetamide) Compound V (Nitro) Pyridine Pivalamide
Molecular Weight (g/mol) ~370 (estimated) 354 393 320–400 (range)
LogP (Predicted) ~3.8 (high lipophilicity) ~2.5 ~3.2 ~2.0–3.5
Synthetic Yield Not reported Not reported 77% Commercial availability
Bioactivity Focus Underexplored Antimicrobial screening Nitro group as a synthetic handle Catalyzed reactions

Key Observations :

  • The tert-butyl group in pivalamide derivatives confers metabolic stability but may limit aqueous solubility, a trade-off critical for oral bioavailability.
  • Nitro-substituted analogues (e.g., Compound V) are often intermediates for further reduction to amino groups, enabling diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide
Reactant of Route 2
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide

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